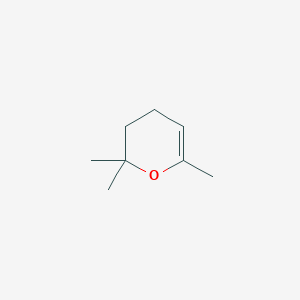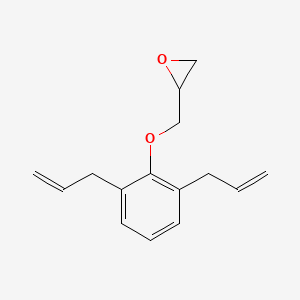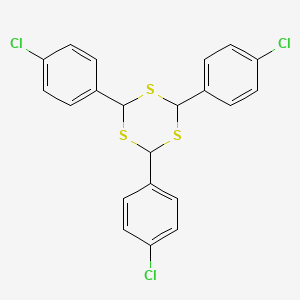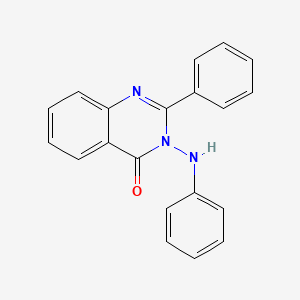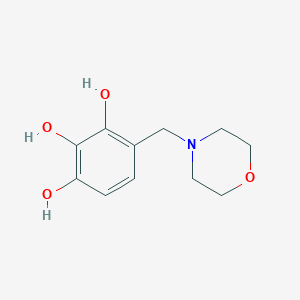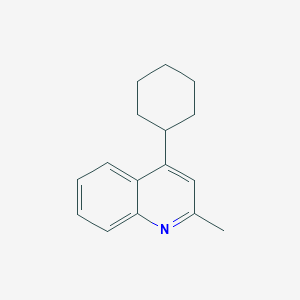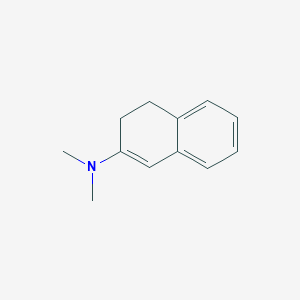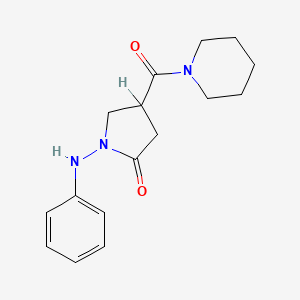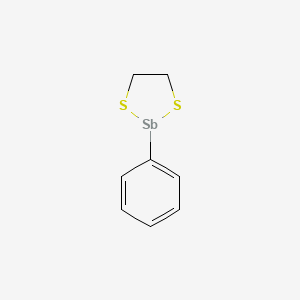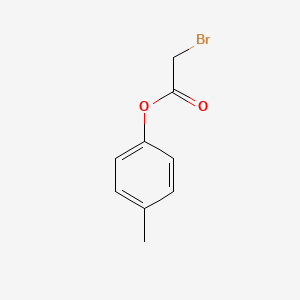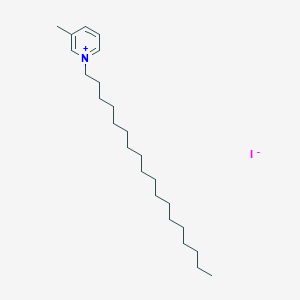
3-Methyl-1-octadecylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-octadecylpyridin-1-ium iodide is a quaternary ammonium compound with the chemical formula C24H44IN It is a derivative of pyridine, where the nitrogen atom is bonded to a methyl group and an octadecyl chain, forming a positively charged pyridinium ion The iodide ion serves as the counterion to balance the charge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-octadecylpyridin-1-ium iodide typically involves the quaternization of 3-methylpyridine with 1-iodooctadecane. The reaction is carried out in an organic solvent such as acetonitrile or tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:
3-Methylpyridine+1-Iodooctadecane→3-Methyl-1-octadecylpyridin-1-ium iodide
The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and temperature control ensures consistent product quality and yield. The purification process may involve multiple recrystallization steps or the use of chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-octadecylpyridin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of 3-Methyl-1-octadecylpyridin-1-ium chloride, bromide, or hydroxide.
Oxidation: Formation of 3-Methyl-1-octadecylpyridin-1-ium N-oxide.
Reduction: Formation of secondary or tertiary amines depending on the reducing conditions.
Scientific Research Applications
3-Methyl-1-octadecylpyridin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between hydrophilic and hydrophobic reactants.
Biology: Investigated for its antimicrobial properties and potential use as a disinfectant or preservative.
Medicine: Explored for its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Methyl-1-octadecylpyridin-1-ium iodide involves its interaction with biological membranes and proteins. The long hydrophobic octadecyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The positively charged pyridinium ion can also interact with negatively charged cellular components, further enhancing its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyridin-1-ium chloride: A simpler quaternary ammonium compound with a shorter alkyl chain.
3-Carboxy-1-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyridin-1-ium iodide: A structurally related compound with different functional groups.
Uniqueness
3-Methyl-1-octadecylpyridin-1-ium iodide is unique due to its long octadecyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly effective as a phase transfer catalyst and antimicrobial agent compared to other pyridinium compounds with shorter alkyl chains or different functional groups.
Properties
CAS No. |
47461-28-9 |
|---|---|
Molecular Formula |
C24H44IN |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
3-methyl-1-octadecylpyridin-1-ium;iodide |
InChI |
InChI=1S/C24H44N.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-25-22-19-20-24(2)23-25;/h19-20,22-23H,3-18,21H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
GTWIDSDNTKORFG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=CC(=C1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


